azepan-1-yl-(2-bromophenyl)methanone
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Overview
Description
Azepan-1-yl-(2-bromophenyl)methanone is an organic compound that belongs to the class of azepane derivatives It features a seven-membered azepane ring attached to a 2-bromophenyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl-(2-bromophenyl)methanone typically involves the reaction of azepane with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
Azepane+2-Bromobenzoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl-(2-bromophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Azepan-1-yl-(2-aminophenyl)methanone or azepan-1-yl-(2-thiophenyl)methanone.
Reduction: Azepan-1-yl-(2-bromophenyl)methanol.
Oxidation: Azepan-1-yl-(2-bromophenyl)carboxylic acid.
Scientific Research Applications
Azepan-1-yl-(2-bromophenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound can be used in the development of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of azepan-1-yl-(2-bromophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and the azepane ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Azepan-1-yl-(4-bromophenyl)methanone
- Azepan-1-yl-(3-bromophenyl)methanone
- Azepan-1-yl-(2-chlorophenyl)methanone
Uniqueness
Azepan-1-yl-(2-bromophenyl)methanone is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and binding properties. The 2-bromo position allows for specific interactions that are not possible with other isomers, making it a valuable compound in targeted synthesis and applications.
Properties
IUPAC Name |
azepan-1-yl-(2-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDZXZKOPKCTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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